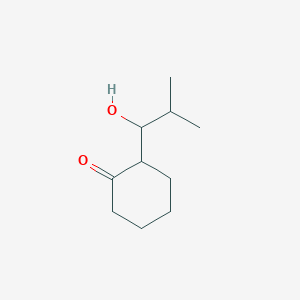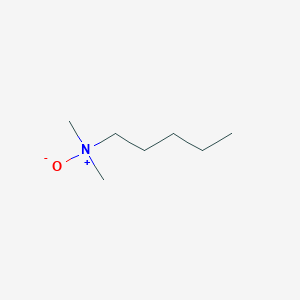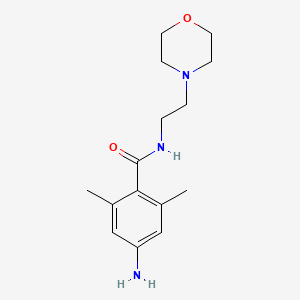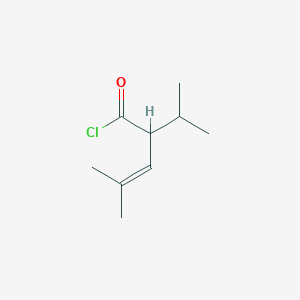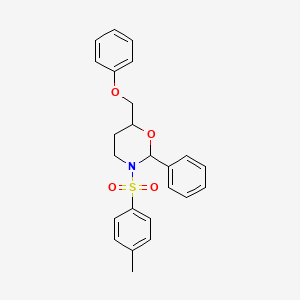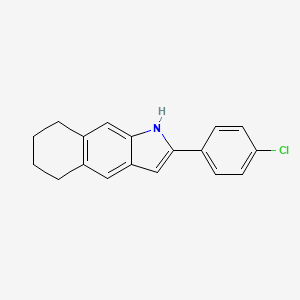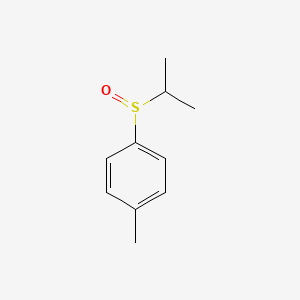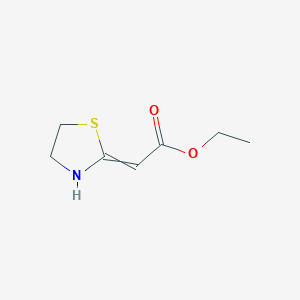
Benzoic acid, 2-(1,3-dioxobutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-(1,3-dioxobutyl)-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 1,3-dioxobutyl group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzoic acid, 2-(1,3-dioxobutyl)- typically begins with benzoic acid and a suitable dioxobutyl precursor.
Reaction Conditions: The reaction involves the formation of a carbon-carbon bond between the benzoic acid and the dioxobutyl group. This can be achieved through various methods, including Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Catalysts and Solvents: Common catalysts used in these reactions include Lewis acids such as aluminum chloride or ferric chloride. Solvents like dichloromethane or chloroform are often employed to facilitate the reaction.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of benzoic acid, 2-(1,3-dioxobutyl)- may involve continuous flow reactors to ensure efficient and consistent production.
Purification: The product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions:
Oxidation: Benzoic acid, 2-(1,3-dioxobutyl)- can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups in the dioxobutyl moiety to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and quinones.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine:
Pharmaceutical Research: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry:
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: Benzoic acid, 2-(1,3-dioxobutyl)- may act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound can bind to certain receptors, modulating cellular responses and signaling pathways.
相似化合物的比较
Benzoic Acid Derivatives: Compounds such as 4-[(1,3-dioxobutyl)amino]benzoic acid share structural similarities with benzoic acid, 2-(1,3-dioxobutyl)-.
Aromatic Carboxylic Acids: Other aromatic carboxylic acids, like salicylic acid and phthalic acid, have comparable chemical properties.
Uniqueness:
Unique Substitution Pattern: The presence of the 1,3-dioxobutyl group distinguishes benzoic acid, 2-(1,3-dioxobutyl)- from other benzoic acid derivatives, imparting unique chemical and physical properties.
Specific Applications: The compound’s unique structure makes it suitable for specific applications in research and industry that other similar compounds may not fulfill.
属性
CAS 编号 |
50454-26-7 |
|---|---|
分子式 |
C11H10O4 |
分子量 |
206.19 g/mol |
IUPAC 名称 |
2-(3-oxobutanoyl)benzoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI 键 |
BKBTWHBKJAQJIM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)C1=CC=CC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



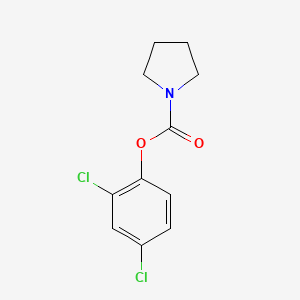
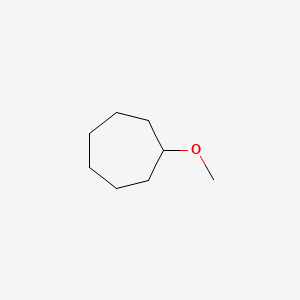
phosphanium bromide](/img/structure/B14667760.png)

